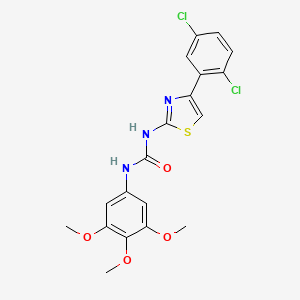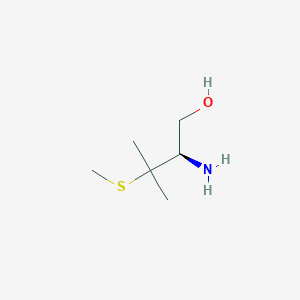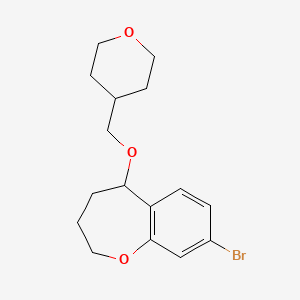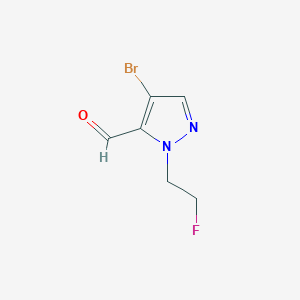
1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea, also known as DTTU, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea exerts its therapeutic effects by inhibiting various signaling pathways involved in cancer, inflammation, and diabetes. Specifically, 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea also inhibits the NF-κB signaling pathway, which is involved in inflammation. In addition, 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea activates the AMPK signaling pathway, which is involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea has been shown to have various biochemical and physiological effects. In cancer research, 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In diabetes research, 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea has been shown to improve glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is its high potency, which allows for the use of lower concentrations in experiments. Another advantage is its specificity for certain signaling pathways, which allows for targeted inhibition. However, one limitation of 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer, inflammation, and diabetes. Another direction is to explore its mechanism of action in more detail, including its effects on other signaling pathways. Additionally, future research could focus on developing more soluble forms of 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea for easier use in experiments.
Synthesemethoden
1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea can be synthesized using a multi-step reaction process. The starting material, 2,5-dichlorothiophene-3-carboxylic acid, is first reacted with thionyl chloride to form 2,5-dichlorothiophene-3-carbonyl chloride. This intermediate is then reacted with 2-aminothiazole to form 2-(2,5-dichlorophenyl)thiazol-4-carbonyl chloride. The final step involves the reaction of 2-(2,5-dichlorophenyl)thiazol-4-carbonyl chloride with 3,4,5-trimethoxyaniline to form 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea.
Wissenschaftliche Forschungsanwendungen
1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. In cancer research, 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In diabetes research, 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea has been shown to improve glucose metabolism and insulin sensitivity.
Eigenschaften
IUPAC Name |
1-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O4S/c1-26-15-7-11(8-16(27-2)17(15)28-3)22-18(25)24-19-23-14(9-29-19)12-6-10(20)4-5-13(12)21/h4-9H,1-3H3,(H2,22,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEHKZQRDNEPDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dipropylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2369433.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2369436.png)



![2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B2369443.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2369445.png)

![Ethyl 2-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetyl]oxybenzoate](/img/structure/B2369449.png)

![[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid](/img/structure/B2369453.png)
![N-(2-ethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2369454.png)
![1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2369455.png)
